4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide
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Overview
Description
4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide is a synthetic organic compound with the molecular formula C14H16ClN3O3 and a molecular weight of 309.75 g/mol. This compound is characterized by the presence of a chloro-substituted benzamide core, a cyano group, and a carbamoyl moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-hydroxybenzamide.
Carbamoylation: The hydroxyl group is then reacted with a carbamoyl chloride derivative under basic conditions to introduce the carbamoyl group.
Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Final Assembly: The final step involves the coupling of the intermediate with 1-cyano-1-methylethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]formyl}benzamide.
Reduction: Formation of 4-chloro-2-{[(1-amino-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, aiding in the elucidation of biological pathways.
Medicine
This compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, it is used in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and carbamoyl groups can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of the target molecules. This can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-cyano-4-methylphenyl)benzamide
- 4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
- 4-Chloro-N-(2-cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide
Uniqueness
Compared to similar compounds, 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-[2-[2-cyanopropan-2-yl(methyl)amino]-2-oxoethoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-14(2,8-16)18(3)12(19)7-21-11-6-9(15)4-5-10(11)13(17)20/h4-6H,7H2,1-3H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZUKMKTBDSTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)COC1=C(C=CC(=C1)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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